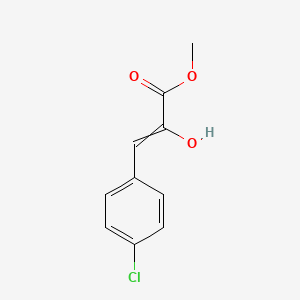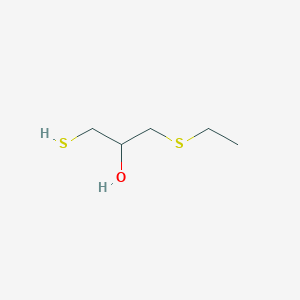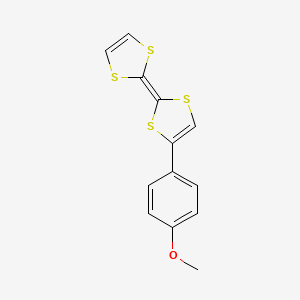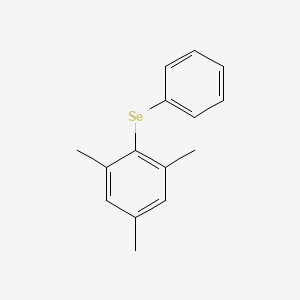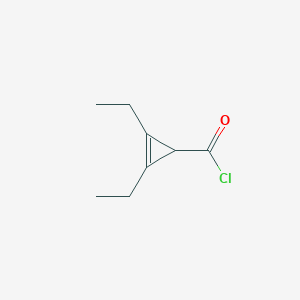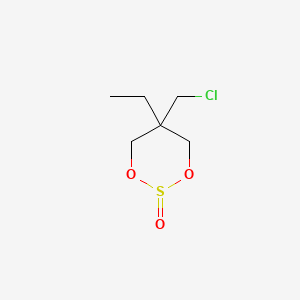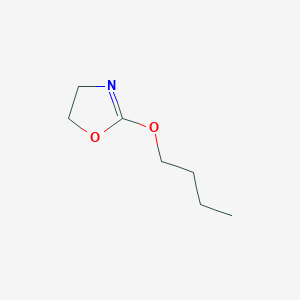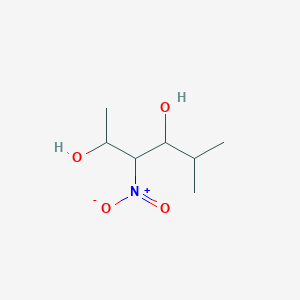![molecular formula C24H30IO3PSi B14429799 Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide CAS No. 83354-14-7](/img/structure/B14429799.png)
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is a chemical compound known for its unique properties and applications in various fields. It is a phosphonium salt where the phosphonium ion is bonded to three phenyl groups and a 3-(trimethoxysilyl)propyl group, with iodide as the counterion. This compound is often used in organic synthesis and materials science due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide typically involves the reaction of triphenylphosphine with 3-(trimethoxysilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
PPh3+(CH3O)3Si(CH2)3I→[PPh3(CH3O)3Si(CH2)3]+I−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide undergoes various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Triphenylphosphine oxide and silanol derivatives.
Substitution: Various substituted phosphonium salts.
Hydrolysis: Silanols and methanol.
Scientific Research Applications
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide involves the formation of stable complexes with various substrates. The phosphonium ion can act as a nucleophile, participating in substitution reactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These properties make it a versatile reagent in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
Triphenylphosphine oxide: Formed by the oxidation of triphenylphosphine and used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is unique due to its combination of a phosphonium ion and a trimethoxysilyl group, which imparts both nucleophilic and silane reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83354-14-7 |
|---|---|
Molecular Formula |
C24H30IO3PSi |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
triphenyl(3-trimethoxysilylpropyl)phosphanium;iodide |
InChI |
InChI=1S/C24H30O3PSi.HI/c1-25-29(26-2,27-3)21-13-20-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DNSZTHOJCQWSGP-UHFFFAOYSA-M |
Canonical SMILES |
CO[Si](CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


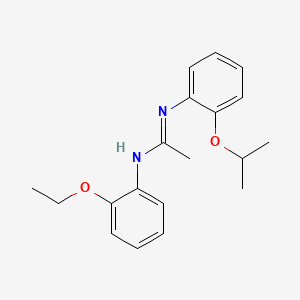
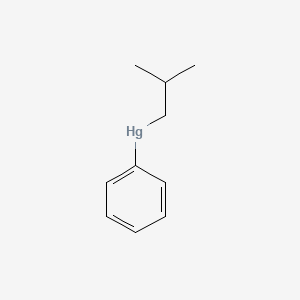
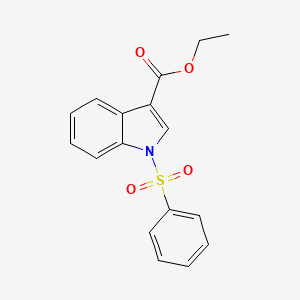
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
